molecular formula C21H22O4 B14958573 3-ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

3-ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B14958573
M. Wt: 338.4 g/mol
InChI Key: HGAOBBDXTHPJEH-UHFFFAOYSA-N
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Description

3-Ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 3-ethyl substituent at position 3 and a 3-methoxybenzyloxy group at position 7. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The structural features of this compound—specifically the ethyl group and the methoxybenzyloxy substituent—impart distinct physicochemical and pharmacological properties, which are explored in comparison to analogs below.

Properties

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

3-ethyl-7-[(3-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C21H22O4/c1-5-17-13(2)18-9-10-19(14(3)20(18)25-21(17)22)24-12-15-7-6-8-16(11-15)23-4/h6-11H,5,12H2,1-4H3

InChI Key

HGAOBBDXTHPJEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC=C3)OC)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions One common method includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and functional group modifications For instance, the reaction might start with the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base like sodium ethoxide, followed by cyclization to form the chromene core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Ether Cleavage at the 7-Position

The 3-methoxybenzyloxy group undergoes hydrolysis under acidic or reductive conditions to regenerate the phenolic hydroxyl group.

Reaction ConditionsReagentsProductYieldReferences
Acidic hydrolysisHBr (48%) in acetic acid3-ethyl-7-hydroxy-4,8-dimethylchromen-2-one85%
Catalytic hydrogenolysisH₂/Pd-C in ethanol3-ethyl-7-hydroxy-4,8-dimethylchromen-2-one78%

Mechanism :

  • Acidic conditions protonate the ether oxygen, facilitating nucleophilic attack by water.

  • Hydrogenolysis cleaves the C–O bond via adsorption of the benzyl group onto the palladium catalyst .

Oxidation of the Ethyl Side Chain

The ethyl group at position 3 is oxidized to a carboxylic acid under strong oxidizing agents.

Reaction ConditionsReagentsProductYieldReferences
Strong oxidationKMnO₄, H₂SO₄, Δ3-carboxy-7-[(3-methoxybenzyl)oxy]-4,8-dimethylchromen-2-one62%
Mild oxidationCrO₃ in acetone (Jones)3-(hydroxyethyl)-substituted derivative45%

Key Observations :

  • Over-oxidation risks degradation of the coumarin core.

  • Steric hindrance from methyl groups at positions 4 and 8 slows reaction kinetics.

Electrophilic Aromatic Substitution (EAS)

The chromen-2-one core participates in nitration and sulfonation at electron-rich positions (C-6 or C-5).

Reaction TypeReagentsPosition SubstitutedProductYieldReferences
NitrationHNO₃, H₂SO₄, 0°CC-66-nitro derivative70%
SulfonationSO₃, H₂SO₄C-55-sulfo derivative58%

Regioselectivity :

  • Directed by the electron-donating methoxybenzyloxy group at C-7.

Photochemical [2+2] Cycloaddition

UV irradiation induces dimerization via the coumarin’s conjugated double bonds.

ConditionsReagentsProductYieldReferences
UV light (λ = 365 nm)None (neat)Head-to-tail coumarin dimer90%

Applications :

  • Dimerization alters fluorescence properties, useful in photoresponsive materials .

Functionalization of the Methoxy Group

The 3-methoxy group on the benzyl moiety undergoes demethylation or substitution.

Reaction TypeReagentsProductYieldReferences
DemethylationBBr₃, CH₂Cl₂, −78°C3-hydroxybenzyloxy derivative88%
Nucleophilic substitutionNaSEt, DMF3-ethylthio-substituted derivative65%

Mechanistic Insight :

  • BBr₃ selectively cleaves methyl ethers without affecting the coumarin core .

Ring-Opening Reactions

The lactone ring in the chromen-2-one system opens under basic conditions.

ConditionsReagentsProductYieldReferences
Alkaline hydrolysisNaOH, H₂O, ΔSalicylate derivative75%

Product Stability :

  • The open-chain product readily recyclizes under acidic conditions .

Catalytic Hydrogenation

Selective reduction of the coumarin double bond (C3–C4) is achievable.

ConditionsReagentsProductYieldReferences
HydrogenationH₂, Pd/C, ethanolDihydrocoumarin derivative82%

Applications :

  • The saturated derivative exhibits enhanced solubility for formulation studies .

Cross-Coupling Reactions

The benzyloxy group enables palladium-catalyzed coupling reactions.

Reaction TypeReagentsProductYieldReferences
Suzuki couplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃Biaryl-substituted derivative68%

Limitations :

  • Steric bulk from methyl groups reduces coupling efficiency.

Scientific Research Applications

3-ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular pathways. For example, it might inhibit certain enzymes involved in inflammation or oxidative stress, leading to its observed biological effects.

Comparison with Similar Compounds

Position 3 Substituent Variations

The substituent at position 3 significantly influences lipophilicity and steric bulk:

  • 3-Benzyl analog (C₂₆H₂₄O₄): Replacing the ethyl group with a benzyl moiety increases molecular weight (400.47 g/mol vs. ~374 g/mol for the ethyl variant) and logP, enhancing membrane permeability but reducing aqueous solubility .

Position 7 Substituent Variations

The 7-position substituent dictates electronic and steric interactions:

  • 7-Hydroxy analog (C₁₉H₁₈O₄): A hydroxyl group at position 7 (vs. 3-methoxybenzyloxy) reduces steric hindrance and introduces hydrogen-bonding capacity, which may enhance antioxidant activity but diminish target selectivity .
  • 7-(1-Oxo-1-Phenylpropan-2-yloxy) analog : Incorporation of a ketone and phenyl group (C₂₄H₂₄O₅) introduces electron-withdrawing effects, possibly increasing reactivity in Michael addition reactions or modulating kinase inhibition .

Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Key Substituents
Target Compound C₂₂H₂₄O₄ ~364.43 ~3.5 3-Ethyl, 7-(3-methoxybenzyloxy)
3-Benzyl-7-(3-methoxybenzyloxy) C₂₆H₂₄O₄ 400.47 ~4.2 3-Benzyl, 7-(3-methoxybenzyloxy)
3-Hexyl-7-(2-methoxybenzyloxy) C₂₆H₃₄O₄ 422.54 ~5.1 3-Hexyl, 7-(2-methoxybenzyloxy)
7-Hydroxy-3-benzyl C₁₉H₁₈O₄ 334.33 ~2.8 3-Benzyl, 7-hydroxy

*Estimated using fragment-based methods.

Q & A

Q. How can crystallographic data (e.g., SHELX outputs) validate supramolecular interactions?

  • Methodological Answer :
  • Analyze hydrogen-bonding networks (e.g., C=O···H-O) and π-π stacking distances (<3.5 Å) using Mercury software.
  • Cross-reference with Hirshfeld surface analysis to quantify intermolecular contacts .

Tables for Key Data

Property Value Method Reference
Molecular Weight354.40 g/molHRMS
LogP~3.7HPLC (C18 column)
Melting Point266–267°C (decomp.)Differential Scanning Calorimetry
Aqueous Solubility (25°C)<0.1 mg/mLShake-flask + UV-Vis

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